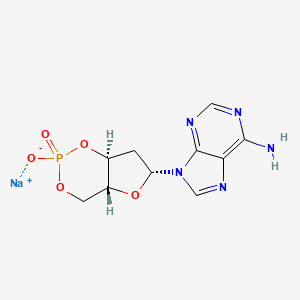

Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adenosine 3′,5′-cyclic monophosphate sodium salt monohydrate is a naturally-occurring activator of PKA (cAMP-dependent protein kinase A). Cyclic-AMP is an important second messenger that is linked in many systems to neurotransmitter- or hormone-induced receptor stimulation .

Synthesis Analysis

The hydrates of adenosine-3′,5′-cyclic phosphate sodium (cAMPNa· n H 2 O, n = 2, 4, 5, including its methanol solvate of n = 3) were systematically investigated for the crystal structures, their humidity sensibility, the transformation behaviors mediated by humidity, and the relationship between crystal water behaviors and specific structures .Molecular Structure Analysis

The hydrates of adenosine-3′,5′-cyclic phosphate sodium were found to have major differences in crystal morphologies, molecular conformation, bonding profiles, and crystal water distribution in the lattices of different hydrates .Chemical Reactions Analysis

The difference in the desorption dynamics of crystal water for the different hydrates was mainly attributed to their steric effects in the crystal lattice despite the relation to the interaction of water molecules with sodium ions and cAMP anions. The reversible conversions between the hydrates and their corresponding low hydrates or even anhydrates occur along with desorption/uptake of crystal water mediated by humidity .Physical and Chemical Properties Analysis

Almost all salt forms of nucleotides exist as crystalline hydrates. The hydrates of these compounds tend to be more stable than their anhydrous form. Nucleotides contain many hydroxyl groups and dissociation sites, which provide recognition and binding sites with water molecules .Scientific Research Applications

Role in Cellular Signaling and Therapeutic Potential

Adenosine and its related compounds, including cAMP, are central to cellular signaling pathways that regulate numerous bodily functions. cAMP acts as a second messenger in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. It is involved in the regulation of gene expression, cell proliferation, and apoptosis, demonstrating its widespread impact on cellular physiology and pathology.

Research highlights the therapeutic potential of targeting adenosine and cAMP pathways in various diseases. For instance, phosphodiesterase inhibitors, which prevent the degradation of cAMP, show promise in treating neurodegenerative diseases by enhancing cAMP levels and thereby supporting neuronal function and survival (Ribaudo et al., 2020).

Impact on Inflammatory and Cardiovascular Diseases

The modulation of adenosine levels and signaling pathways has been implicated in the management of inflammatory and cardiovascular diseases. Adenosine deaminase inhibitors, for example, are explored for their potential in cardiovascular pathologies, highlighting the role of adenosine in protecting against endothelial dysfunction and vascular inflammation (Kutryb-Zajac et al., 2020).

Contributions to Neurology and Psychiatry

Further, adenosine's influence extends to neurological and psychiatric disorders. Alterations in purinergic signaling, which includes adenosine receptors, have been linked to mood disorders, suggesting that modulating this pathway could offer new therapeutic avenues for treating conditions like depression and bipolar disorder (Ortiz et al., 2015).

Regenerative Medicine and Tissue Repair

In the context of regenerative medicine, compounds like polydeoxyribonucleotides (PDRNs), which are derived from or related to adenosine and its phosphorylated derivatives, have shown efficacy in skin and musculoskeletal tissue regeneration, underscoring the versatile applications of adenosine-related molecules in promoting tissue repair and regeneration (Veronesi et al., 2016).

Mechanism of Action

Safety and Hazards

Adenosine, 2’-deoxy-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt may form combustible dust concentrations in air and causes severe skin burns and eye damage. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt involves the conversion of adenosine to the cyclic 3',5'-(hydrogen phosphate) derivative, followed by the introduction of a sodium ion to form the monosodium salt.", "Starting Materials": [ "Adenosine", "Phosphoric acid", "Sodium hydroxide", "Methanol", "Chloroacetic acid", "Triethylamine" ], "Reaction": [ "Adenosine is reacted with phosphoric acid and chloroacetic acid in methanol to form the cyclic 3',5'-(hydrogen phosphate) derivative.", "The cyclic 3',5'-(hydrogen phosphate) derivative is then treated with sodium hydroxide to introduce a sodium ion and form the monosodium salt.", "Triethylamine is used as a base in both reactions to facilitate the formation of the desired product." ] } | |

CAS No. |

93839-95-3 |

Molecular Formula |

C10H12N5NaO5P |

Molecular Weight |

336.20 g/mol |

IUPAC Name |

sodium;9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine |

InChI |

InChI=1S/C10H12N5O5P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5;/h3-7H,1-2H2,(H,16,17)(H2,11,12,13);/t5-,6+,7+;/m0./s1 |

InChI Key |

NWRDTLUKEJNROD-VWZUFWLJSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N.[Na] |

SMILES |

C1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+] |

Canonical SMILES |

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N.[Na] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169872.png)

![{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine](/img/structure/B3169885.png)

![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)

![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)

![1-[4-(3-Methoxyphenoxy)phenyl]ethanone](/img/structure/B3169965.png)